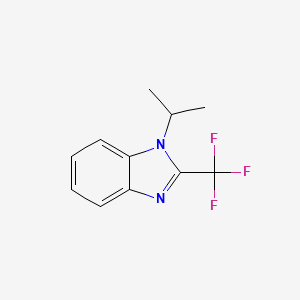
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the class of thioacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide involves the inhibition of several cellular pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its stability and solubility in water. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One area of research is the identification of the specific cellular pathways that are affected by N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and the development of more targeted therapies based on these pathways. Another area of research is the identification of the specific types of cancer that are most responsive to N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide treatment. Additionally, research can be conducted on the potential applications of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Finally, further studies can be conducted to determine the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in humans.
Conclusion
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, or N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Although there are limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments, its stability and solubility in water make it a cost-effective compound for research purposes. There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, including the identification of specific cellular pathways affected by N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and the development of more targeted therapies based on these pathways.
合成方法
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methoxyaniline with 2-mercaptoquinoline followed by the reaction with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonia. The purity of the final product can be determined by high-performance liquid chromatography (HPLC).
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer properties, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(10-14(16)19)20-17(22)11-24-18-9-6-12-4-2-3-5-15(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYVERFYJDWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)






![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)

![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)